N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylbenzohydrazide
Description
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as an ethylbenzohydrazide moiety
Properties
Molecular Formula |
C16H15ClN4O |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylbenzohydrazide |
InChI |
InChI=1S/C16H15ClN4O/c1-3-21(20-16(22)12-7-5-4-6-8-12)14-9-11(2)13(10-18)15(17)19-14/h4-9H,3H2,1-2H3,(H,20,22) |
InChI Key |
WDVGGSOENRIMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide typically involves the reaction of 6-chloro-5-cyano-4-methylpyridine-2-carboxylic acid with ethylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 of the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Oxidation: Carboxylic acid derivatives with the methyl group oxidized to a carboxyl group.
Scientific Research Applications
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide can be compared with other similar compounds, such as:
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide: This compound has a nitro group instead of an ethyl group, which may result in different chemical reactivity and biological activity.
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide: This compound has a methyl group instead of an ethyl group, which may affect its solubility and interaction with molecular targets.
The uniqueness of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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